Tert-butyl (3R)-3-amino-4-methoxybutanoate
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Overview
Description
Tert-butyl (3R)-3-amino-4-methoxybutanoate is an organic compound that features a tert-butyl ester group, an amino group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-amino-4-methoxybutanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method involves the use of a flow microreactor system, which allows for efficient and sustainable synthesis of tert-butyl esters . Another method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions .
Industrial Production Methods
Industrial production of tert-butyl esters often employs similar methods but on a larger scale. The use of flow microreactor systems is particularly advantageous in industrial settings due to their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-amino-4-methoxybutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Tert-butyl (3R)-3-amino-4-methoxybutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-amino-4-methoxybutanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules . The amino group can participate in hydrogen bonding and other interactions, while the methoxy group can act as an electron-donating group, further modulating the compound’s properties.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3R)-3-amino-4-hydroxybutanoate
- Tert-butyl (3R)-3-amino-4-ethoxybutanoate
- Tert-butyl (3R)-3-amino-4-methylbutanoate
Uniqueness
Tert-butyl (3R)-3-amino-4-methoxybutanoate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and as a probe in NMR studies .
Properties
IUPAC Name |
tert-butyl (3R)-3-amino-4-methoxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)5-7(10)6-12-4/h7H,5-6,10H2,1-4H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMHALUCGVHHNG-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(COC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](COC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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